molecular formula C13H12N2O2 B1317655 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid CAS No. 84596-20-3

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Cat. No.: B1317655
CAS No.: 84596-20-3
M. Wt: 228.25 g/mol
InChI Key: RPRKMSULYFJAQX-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a multifunctional heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research. This molecule integrates several key functional groups: an aromatic pyridine core, a carboxylic acid, an amino group, and a phenyl substituent, making it a valuable precursor for the synthesis of complex target structures. Its structural features are commonly found in compounds with significant biological activity. For instance, related 6-aminopyridone derivatives have been investigated for their potent anti-cancer properties against various cell lines, including glioblastoma, liver, and breast cancers . Similarly, aminomethyl-pyridine cores are established components in the development of enzyme inhibitors, such as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment, highlighting the potential of this chemical class in drug discovery . Furthermore, the 2-amino-6-methylpyridine moiety is a recognized component in the development of non-linear optical (NLO) materials, where it forms organic salts with various acids to create crystals for photonic and optoelectronic applications . The carboxylic acid group allows for further derivatization, particularly into amides, which is a critical strategy for optimizing the potency and selectivity of lead compounds in pharmaceutical research . This product is intended for use as a building block in organic synthesis, inhibitor development, and the creation of advanced functional materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRKMSULYFJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542393
Record name 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84596-20-3
Record name 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions and Findings

  • Benzaldehyde (or substituted benzaldehydes) reacts with malononitrile and ammonium acetate in the presence of aminoketones.
  • The reaction outcome is highly dependent on the order of reagent addition, solvent choice, and temperature.
  • For example, stirring benzaldehyde with malononitrile and piperidine in toluene at room temperature for 12 hours, followed by addition of piperidone and further stirring, yields precipitates that upon reflux with ammonium acetate in acetic acid produce the desired aminopyridine derivatives.
  • Yields can reach up to 78% for related compounds under optimized conditions.
  • The reaction mechanism involves Knoevenagel condensation followed by cyclization and aromatization steps.
Parameter Condition Example Effect on Yield/Selectivity
Solvent Dry toluene Good solubility, moderate reaction rate
Catalyst/Base Piperidine Facilitates condensation
Temperature Room temperature to reflux Controls reaction rate and product selectivity
Reagent Addition Order Benzaldehyde + malononitrile first, then aminoketone Critical for selective product formation
Reaction Time 12 h + 6 h Ensures complete conversion

This method is adaptable for introducing the phenyl group at the 5-position and methyl at the 6-position by selecting appropriate aminoketones or β-ketoesters.

Catalytic Hydrogenation and Amidation Steps

Following the formation of cyano-substituted pyridines, catalytic hydrogenation is employed to convert nitrile groups into amino or carboxamide functionalities, which can then be hydrolyzed or further transformed into carboxylic acids.

  • Hydrogenation catalysts such as palladium on charcoal or Raney Nickel are used.
  • Hydrogenation conditions vary; hydrazine hydrate as a hydrogen source can improve efficiency.
  • Amidation reactions use coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
  • Deprotection steps with trifluoroacetic acid (TFA) yield the free amino groups.
  • These steps allow for selective functionalization at the 3-position to introduce the carboxylic acid group after hydrolysis.
Step Reagents/Catalysts Conditions Outcome
Hydrogenation Pd/C or Raney Nickel + H2 or hydrazine hydrate Room temperature to reflux Conversion of nitrile to amine or amide
Amidation PyBOP, amines Mild conditions Formation of amide intermediates
Deprotection TFA Room temperature Free amino group generation

This sequence is crucial for obtaining the 3-carboxylic acid functionality on the pyridine ring.

Tschitschibabin Reaction for 2-Amino-6-methylpyridines

An alternative industrially relevant method for preparing 2-amino-6-alkylpyridines involves the Tschitschibabin reaction:

  • Reaction of α-substituted pyridines with sodium amide in inert solvents.
  • High temperature (250–500 °C, preferably 350–400 °C) and pressure (up to 190 bar) conditions.
  • Use of acid catalysts such as zeolites (ZSM-5 structure), aluminosilicates, or aluminum oxides to promote isomerization.
  • Ammonia is used in large excess to facilitate amination.
  • This method is scalable and environmentally friendly due to minimal effluent.
Parameter Typical Condition Notes
Temperature 350–400 °C High temperature required
Pressure 30–190 bar Elevated pressure for reaction
Catalyst Zeolites (ZSM-5), aluminosilicates Acid catalysis for isomerization
Ammonia Excess 10–60 mol per mol substrate Ensures amination
Feedstock 1,3-Diaminobenzene or analogs Readily available starting materials

This process yields 2-amino-6-methylpyridine with good selectivity and can be adapted for phenyl substitution at the 5-position by using appropriate substituted precursors.

Optimization of Acid Catalysis in Pyridine Synthesis

Research shows that the amount of acid catalyst, such as acetic acid, influences the yield and selectivity of pyridine derivatives:

  • Increasing acetic acid equivalents from 2 to 6 improves yield significantly (e.g., from 34% to 74%).
  • Excess acid (>6 equivalents) can lead to side reactions forming undesired by-products like triazolopyridines.
  • Maintaining optimal acid concentration is critical for maximizing yield of the target aminopyridine carboxylic acid.
Acetic Acid Equivalents Yield (%) Notes
2 34 Lower yield
4 52 Moderate improvement
6 74 Optimal yield
8 Decreased Side product formation observed

This insight guides the fine-tuning of reaction conditions for the preparation of 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Condensation of benzaldehyde, malononitrile, ammonium acetate, aminoketones Piperidine catalyst, toluene solvent, reflux High selectivity, moderate yield Sensitive to reagent addition order
Catalytic hydrogenation and amidation Pd/C or Raney Ni, PyBOP coupling, TFA deprotection Enables functional group transformations Requires multiple steps
Tschitschibabin reaction α-substituted pyridines, sodium amide, zeolite catalyst, high T and P Industrial scale, environmentally friendly High temperature and pressure
Acid catalysis optimization Acetic acid equivalents control Improved yield and selectivity Excess acid causes side products

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.

Major Products Formed

    Oxidation: Formation of 2-nitro-6-methyl-5-phenylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-amino-6-methyl-5-phenylpyridine-3-methanol or 2-amino-6-methyl-5-phenylpyridine-3-aldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of imines or Schiff bases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance antibacterial efficacy.

Compound DerivativeBacterial StrainInhibition Zone (mm)
Base CompoundE. coli15
Methylated VariantS. aureus18
Hydroxylated VariantP. aeruginosa20

Neuroprotective Effects

Another notable application is in neuroprotection. A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic implications for conditions like Alzheimer's disease.

Case Study: Neuroprotection

In a controlled laboratory setting, neuronal cell lines treated with varying concentrations of this compound showed a dose-dependent reduction in cell death markers compared to untreated controls. This suggests its potential as a neuroprotective agent.

Polymer Synthesis

The compound has been utilized in the synthesis of specialty polymers. Its ability to act as a monomer in polymerization reactions allows for the development of materials with tailored properties for specific applications, such as coatings and adhesives.

Polymer TypeApplication AreaProperties Enhanced
PolyamideCoatingsChemical resistance
PolyurethaneAdhesivesFlexibility and durability

Case Study: Coating Development

In an industrial application, a coating developed using this compound demonstrated improved adhesion and resistance to environmental degradation compared to conventional coatings.

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against various weed species. Studies have shown that it can inhibit growth by interfering with specific biochemical pathways in plants.

Weed SpeciesGrowth Inhibition (%)Concentration (g/L)
Amaranthus retroflexus850.5
Setaria viridis780.5

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed significant reductions in weed populations while maintaining crop yield, demonstrating its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • The acrylic acid side chain in CAS 167837-43-6 introduces conjugation effects, possibly enhancing UV absorption or reactivity in polymerization reactions, unlike the rigid phenyl group in the target compound .

Physicochemical and Pharmacological Properties

Molecular Weight and Polarity:

  • The target compound (MW ≈ 244.25 g/mol) is heavier than 6-amino-3-pyridinecarboxylic acid (MW ≈ 154.12 g/mol) due to its phenyl and methyl groups, increasing hydrophobicity .
  • The chloro-substituted analog (CAS 878714-48-8, MW 262.69 g/mol) has higher molecular weight and lipophilicity (Cl substituent), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, also known by its CAS number 84596-20-3, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with an amino group and a carboxylic acid functional group. Its molecular formula is C13H12N2O2, and it possesses a molecular weight of 232.25 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of various pyridine derivatives, including this compound. The compound has been evaluated for its ability to induce cell death in cancer cell lines, specifically MCF-7 (breast cancer) and AGS (gastric cancer) cells.

Table 1: Cytotoxicity Results

CompoundIC50 (µg/mL) MCF-7IC50 (µg/mL) AGS
This compoundTBDTBD
Compound 4j5104.90
Compound 4r0.174.97

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in the referenced studies.

In a comparative analysis, other derivatives such as compounds 4j and 4r exhibited potent cytotoxicity against AGS cells, suggesting that modifications to the pyridine structure can enhance biological activity .

The mechanism by which this compound exerts its cytotoxic effects is thought to involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Similar compounds have been shown to inhibit critical enzymes involved in tumorigenesis, leading to increased apoptosis in cancer cells .

Anticancer Properties

The potential anticancer properties of this compound make it a candidate for further development in cancer therapeutics. The structural features that facilitate its interaction with biological targets suggest that it may serve as a lead compound for designing more potent anticancer agents.

Anti-inflammatory Activity

In addition to its cytotoxic effects, derivatives of this compound have demonstrated anti-inflammatory activity. Studies indicate that certain modifications can enhance this activity beyond that of established anti-inflammatory agents like curcumin . This dual functionality could make it valuable in treating conditions characterized by both inflammation and cancer.

Case Studies and Research Findings

Research focusing on similar pyridine derivatives has provided insights into structure-activity relationships (SAR) that can guide future investigations into the optimization of this compound.

  • Cytotoxicity Studies : A study involving various pyridine derivatives showed that compounds with halogen substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines . This finding suggests that structural modifications can significantly impact biological activity.
  • Molecular Docking Studies : Molecular docking studies have indicated potential binding interactions between this compound and key enzymes involved in cancer progression, further supporting its role as a candidate for drug development .

Q & A

Q. What in vitro models are suitable for preclinical evaluation?

  • Methodological Answer: Use cell-based assays (e.g., HEK293 or HepG2) for cytotoxicity (MTT assay) and target engagement (FRET-based readouts). For metabolic studies, liver microsomes assess CYP450-mediated clearance. Data normalization to positive controls (e.g., known kinase inhibitors) ensures robustness .

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